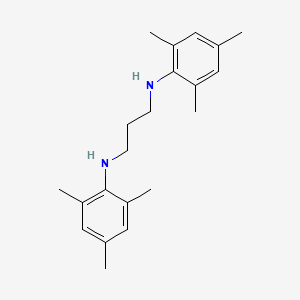
1,3-Propanediamine, N,N'-bis(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C21H30N2. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a 1,3-propanediamine backbone. This compound is known for its unique structural properties, which include a total of 54 bonds, 24 non-hydrogen bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amines (aromatic) .
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 1,3-diaminopropane with 2,4,6-trimethylphenyl derivatives under specific conditions. One common method includes the condensation reaction in ethanol under hydrothermal conditions using 2-hydroxy-benzaldehyde and 1,3-diaminopropane . The reaction conditions often involve heating the mixture to the boiling point to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or drug development .
Comparación Con Compuestos Similares
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- can be compared with similar compounds such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar backbone but different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(salicylidene)-1,3-propanediamine: This compound is used in different applications, such as the preparation of ion-selective electrodes.
Propiedades
Número CAS |
690662-85-2 |
|---|---|
Fórmula molecular |
C21H30N2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trimethylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2/c1-14-10-16(3)20(17(4)11-14)22-8-7-9-23-21-18(5)12-15(2)13-19(21)6/h10-13,22-23H,7-9H2,1-6H3 |
Clave InChI |
KJGQLDIMFGWGEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NCCCNC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


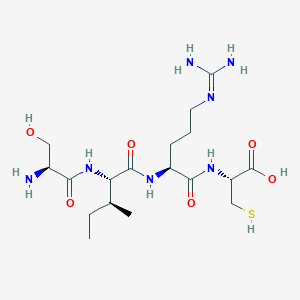

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
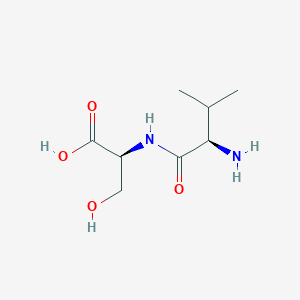
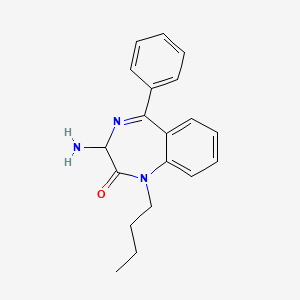
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
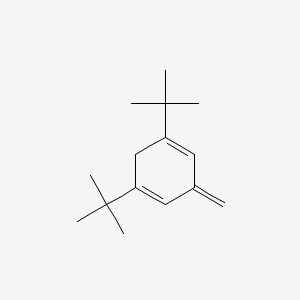
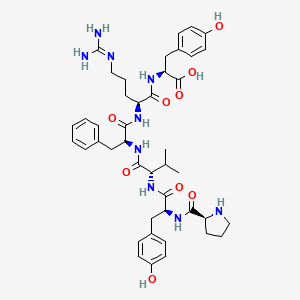
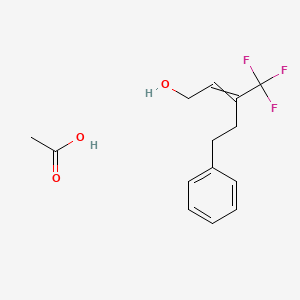
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
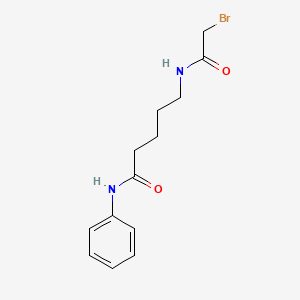
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
